molecular formula C13H9F2N3O B2697517 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956984-73-9

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2697517
CAS No.: 956984-73-9
M. Wt: 261.232
InChI Key: UWRIYTQRYGQIHD-UHFFFAOYSA-N
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Description

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound characterized by its unique structure, which includes a difluorophenyl group, a formyl group, and a pyrazolyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-difluorophenyl hydrazine, which is then reacted with an appropriate aldehyde to form the pyrazole ring. The formyl group is introduced via formylation reactions, and the final step involves the addition of the propanenitrile group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is 3-[3-(3,4-difluorophenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile.

    Reduction: The major product is 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the formyl and nitrile groups can participate in hydrogen bonding or covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(3,4-difluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanenitrile
  • 3-[3-(3,4-difluorophenyl)-4-hydroxy-1H-pyrazol-1-yl]propanenitrile
  • 3-[3-(3,4-difluorophenyl)-4-aminomethyl-1H-pyrazol-1-yl]propanenitrile

Uniqueness

3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The difluorophenyl group also imparts specific electronic properties that can influence the compound’s reactivity and binding interactions.

Properties

IUPAC Name

3-[3-(3,4-difluorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O/c14-11-3-2-9(6-12(11)15)13-10(8-19)7-18(17-13)5-1-4-16/h2-3,6-8H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIYTQRYGQIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN(C=C2C=O)CCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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